4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one
Description
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound featuring a five-membered oxazolone ring fused with a 3-aminopropyl substituent. This structure places it within the broader class of 1,2-oxazol-5-ones, which are characterized by a ring oxygen and nitrogen atom, along with a ketone group. The compound is synthesized via a one-pot protocol involving the hydrolysis of 5-imino-1,2-oxazole intermediates (e.g., 4a, c, d) using 20% HCl, achieving yields of 85–90% . The dihydro nature of the ring implies partial saturation, leading to a puckered conformation, as described by Cremer and Pople’s generalized puckering coordinates .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4-(3-aminopropyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c7-3-1-2-5-4-8-10-6(5)9/h4-5H,1-3,7H2 |
InChI Key |
LVJLXNIGEFQFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=O)C1CCCN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-Acyl Amino Acid Derivatives
Procedure :
A modified Erlenmeyer azlactone synthesis can be employed, leveraging cyclization between 2-(acylamido)acetic acid derivatives and aldehydes. For 4-(3-aminopropyl)-substituted oxazolone:
- Reagents :
- 2-(4-(Protected-amino)propanamido)acetic acid
- 3-(Boc-amino)propanal (protected aldehyde)
- Acetic anhydride, fused sodium acetate
- Steps :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | Reflux (~140°C) | |
| Solvent System | Acetic anhydride | |
| Recrystallization | Ethanol-chloroform (1:2 v/v) |
Coupling-Cyclization Sequential Approach
Procedure :
This method integrates peptide coupling with subsequent cyclization, inspired by HATU-mediated reactions:
- Reagents :
- Carboxylic acid precursor (e.g., 5-chloro-4-(oxazol-5-yl)pyrrole-3-carboxylic acid)
- tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- HATU, DIPEA, DMF
- Steps :
| Coupling Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| HATU | DMF | RT | 100% |
TosMIC-Mediated Oxazole Formation
Procedure :
Adapting the Van Leusen reaction for oxazole synthesis:
- Reagents :
- Tosylmethyl isocyanide (TosMIC)
- 3-Aminopropanal (or protected derivative)
- Potassium carbonate, methanol
- Steps :
| Component | Quantity | Conditions | Source |
|---|---|---|---|
| TosMIC | 1.95 g (10 mmol) | Reflux, 4 h | |
| K₂CO₃ | 4.14 g | Methanol |
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the aminopropyl chain.
Scientific Research Applications
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxazolone ring may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one with analogous heterocycles, focusing on structural features, synthesis, and applications.
Structural Analogues within the 1,2-Oxazol-5-one Family
Key Observations :
- Substituent Effects: The 3-aminopropyl group in the target compound enhances solubility in polar solvents compared to hydrophobic substituents (e.g., bromo-naphthyl in ).
- Synthetic Efficiency : The one-pot synthesis of the target compound achieves higher yields (85–90%) compared to multi-step routes for functionalized derivatives like the acridinyl analog .
Comparison with Heterocyclic Variants
Key Observations :
- Heteroatom Arrangement : The 1,2-oxazol-5-one core (O, N in 1,2-positions) differs from 1,2,4-oxadiazoles (O, N in 1,2,4-positions), influencing electronic properties and reactivity.
- Biological Relevance : While 1,2-oxazol-5-ones like the target compound are often intermediates, 1,2,4-triazol-5-ones (e.g., ) and oxadiazoles (e.g., ) are more frequently explored as bioactive scaffolds.
Biological Activity
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one (CAS Number: 25055-43-0) is a compound with potential biological significance. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : 142.16 g/mol
- Structure : The compound features an oxazolone ring, which is known for its reactivity and biological activity.
Biological Activity Overview
Research has indicated that 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exhibits various biological activities, including potential neuroprotective effects and interactions with key biological targets.
Neuroprotective Effects
A study highlighted the compound's potential as a neuroprotective agent. It was found to inhibit certain enzymes linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) analysis showed that modifications to the oxazolone core could enhance its inhibitory potency against β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein, leading to amyloid plaque formation in Alzheimer's disease .
Antimicrobial Activity
In vitro assays have demonstrated that 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one possesses antimicrobial properties. It was effective against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Activity
In a controlled study, 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one was administered to mice models exhibiting Alzheimer's-like symptoms. The results indicated a significant reduction in amyloid-beta levels and improved cognitive function compared to control groups. This suggests that the compound may serve as a lead for developing new therapeutic agents for Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential for inclusion in antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
